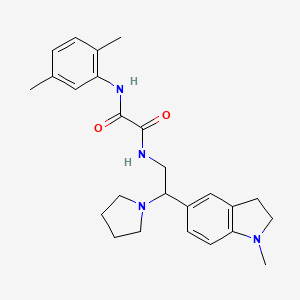
N1-(2,5-dimethylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "N1-(2,5-dimethylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide" is a complex organic molecule that may have potential applications in various fields, including medicinal chemistry and catalysis. The structure of the compound suggests the presence of multiple functional groups, such as an oxalamide moiety, which is known to participate in hydrogen bonding and can contribute to the formation of supramolecular networks . Additionally, the presence of a pyrrolidinyl group indicates potential biological activity, as similar structures have been evaluated for their affinity to sigma receptors .
Synthesis Analysis
The synthesis of complex molecules like the one often involves multi-step reactions, starting from simpler precursors. While the exact synthesis of this compound is not detailed in the provided papers, similar compounds have been synthesized through acylation and reduction processes . For instance, the synthesis of related pyrrolidinyl derivatives involved acylation of diamine precursors followed by reduction. It is plausible that a similar approach could be applied to synthesize the compound , with appropriate modifications to the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of such a compound would likely be characterized by X-ray crystallography, as this technique allows for the determination of the precise three-dimensional arrangement of atoms within a molecule . The presence of an indolinyl group in the compound suggests a rigid structure that could influence the overall conformation and, consequently, the biological activity of the molecule. The oxalamide group, as seen in related compounds, can form extended supramolecular networks through hydrogen bonding .
Chemical Reactions Analysis
The reactivity of the compound would be influenced by its functional groups. The oxalamide moiety is known to participate in hydrogen bonding, which can be crucial in the formation of supramolecular structures . The pyrrolidinyl group, on the other hand, has been shown to be important in the binding to sigma receptors, indicating that the compound could potentially undergo biological interactions . Additionally, the presence of a dimethylphenyl group could affect the electronic properties of the molecule, influencing its reactivity in various chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be determined by its molecular structure. The presence of multiple aromatic rings and heteroatoms would suggest a certain degree of lipophilicity, which could be relevant for its potential use as a medicinal agent . The oxalamide group could confer the ability to form strong hydrogen bonds, affecting the compound's solubility and melting point . The overall shape and conformation of the molecule, influenced by the rigid indolinyl and flexible pyrrolidinyl groups, would also play a role in its physical properties and how it interacts with other molecules .
Scientific Research Applications
1. Copper-Catalyzed Coupling Reactions
N1-(2,5-Dimethylphenyl)-N2-(pyrrolidin-1-yl)oxalamide derivatives have been utilized in copper-catalyzed coupling reactions of (hetero)aryl halides with 1-alkynes. This process highlights the efficiency of these compounds as ligands in facilitating the formation of internal alkynes (Chen, Li, Xu, & Ma, 2023).
2. Synthesis of Antibiotics
Similar structures are key intermediates in synthesizing antibiotics, like premafloxacin. This underscores the relevance of such compounds in pharmaceutical chemistry, particularly in the synthesis of drugs targeting veterinary pathogens (Fleck, Mcwhorter, DeKam, & Pearlman, 2003).
3. Development of Anticonvulsant Agents
Derivatives of N1-(2,5-dimethylphenyl)-N2-(pyrrolidin-1-yl)oxalamide have been synthesized and tested for their anticonvulsant activities. Their efficacy in various seizure models emphasizes the potential of these compounds in treating neurological disorders (Kamiński, Rzepka, & Obniska, 2011).
4. Molecular Interaction Studies
These compounds have also been studied for their molecular interactions with receptors, such as the CB1 cannabinoid receptor. This research provides insights into the structural requirements for receptor binding and antagonist activity, which is crucial for drug design (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).
5. Antiviral Activity Research
N1-(2,5-dimethylphenyl)-N2-(pyrrolidin-1-yl)oxalamide analogs have been synthesized and assessed for antiviral activities against various viruses, including influenza and hepatitis C, highlighting their potential in antiviral drug development (Ivashchenko et al., 2014).
6. Research in Organic Chemistry
These compounds play a significant role in organic chemistry research, particularly in studying molecular structures and hydrogen bonding patterns. This is essential for understanding the physical and chemical properties of various substances (Burgess, Fawcett, Russell, & Zaisheng, 1998).
7. Catalysis and Chemical Synthesis
They are used in studies involving catalysis and chemical synthesis, such as transfer hydrogenation of ketones, highlighting their versatility in different chemical reactions (Magubane, Alam, Ojwach, & Munro, 2017).
8. Corrosion Inhibition Studies
These compounds have also been explored in the context of corrosion inhibition, particularly in relation to mild steel. This opens up potential applications in materials science and engineering (Das et al., 2017).
properties
IUPAC Name |
N'-(2,5-dimethylphenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N4O2/c1-17-6-7-18(2)21(14-17)27-25(31)24(30)26-16-23(29-11-4-5-12-29)19-8-9-22-20(15-19)10-13-28(22)3/h6-9,14-15,23H,4-5,10-13,16H2,1-3H3,(H,26,30)(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIIIKFBGTCUHAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2,5-dimethylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



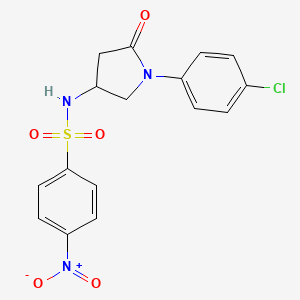
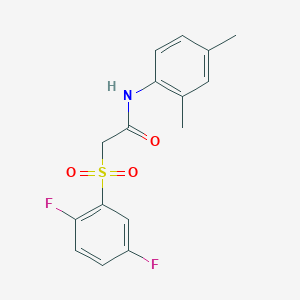
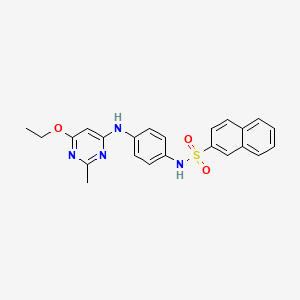
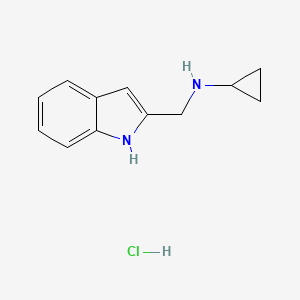
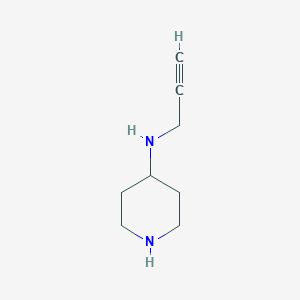

![N-(isochroman-3-ylmethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B3011259.png)

![N'-(3-chloro-4-fluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide](/img/structure/B3011262.png)
![11-Acetyl-4-(3-chloro-2-methylphenyl)-6-[(2-methylphenyl)methyl]-8-thia-4,6,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-diene-3,5-dione](/img/structure/B3011263.png)

![N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-methylamine](/img/structure/B3011265.png)